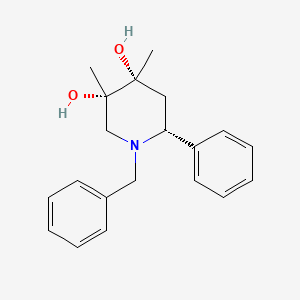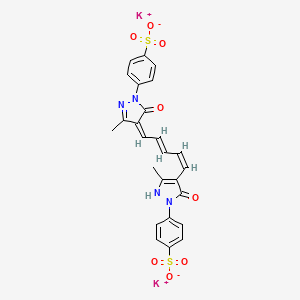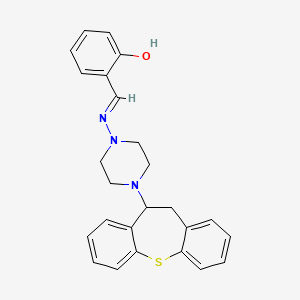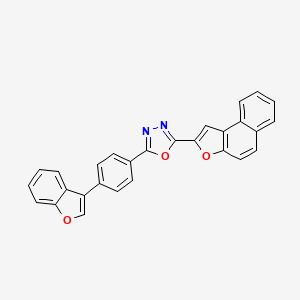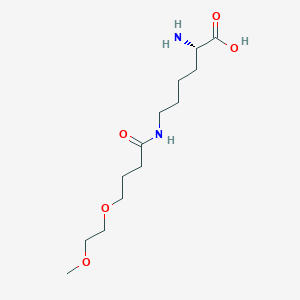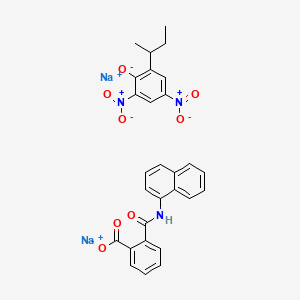
Naptalam-monosodium mixt.with dinoseb-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naptalam-monosodium mixed with dinoseb-sodium is a compound used primarily in agricultural applications. It is a combination of two active ingredients: naptalam-monosodium and dinoseb-sodium. Naptalam-monosodium is known for its role as a plant growth regulator, while dinoseb-sodium is a herbicide. Together, they are used to control weed growth and enhance crop yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naptalam-monosodium involves the reaction of naphthalene-1-amine with phthalic anhydride to form N-(1-naphthyl)phthalamic acid. This intermediate is then neutralized with sodium hydroxide to produce naptalam-monosodium . Dinoseb-sodium is synthesized by reacting dinoseb (2-sec-butyl-4,6-dinitrophenol) with sodium hydroxide .
Industrial Production Methods
Industrial production of naptalam-monosodium and dinoseb-sodium involves large-scale chemical reactions under controlled conditions. The raw materials are mixed in reactors, and the reactions are carried out at specific temperatures and pressures to ensure high yield and purity. The final products are then purified and formulated into the desired concentrations for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Naptalam-monosodium and dinoseb-sodium undergo various chemical reactions, including:
Oxidation: Dinoseb-sodium can be oxidized to form dinoseb quinone.
Reduction: Naptalam-monosodium can be reduced to form 1-naphthylamine.
Substitution: Both compounds can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions
Major Products Formed
Oxidation of Dinoseb-sodium: Dinoseb quinone.
Reduction of Naptalam-monosodium: 1-naphthylamine.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Naptalam-monosodium mixed with dinoseb-sodium has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for potential therapeutic applications due to its biological activity.
Industry: Used in the formulation of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of naptalam-monosodium involves the inhibition of auxin transport in plants, leading to reduced cell elongation and growth. Dinoseb-sodium acts as an uncoupler of oxidative phosphorylation in plant cells, disrupting energy production and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-amine: A precursor in the synthesis of naptalam-monosodium.
Phthalic anhydride: Reacts with naphthalene-1-amine to form N-(1-naphthyl)phthalamic acid.
2-sec-butyl-4,6-dinitrophenol (Dinoseb): The parent compound of dinoseb-sodium
Uniqueness
Naptalam-monosodium mixed with dinoseb-sodium is unique due to its dual action as a plant growth regulator and herbicide. This combination allows for effective weed control while promoting crop growth, making it a valuable tool in agriculture .
Properties
CAS No. |
59915-53-6 |
|---|---|
Molecular Formula |
C28H23N3Na2O8 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
disodium;2-butan-2-yl-4,6-dinitrophenolate;2-(naphthalen-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H13NO3.C10H12N2O5.2Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;;/h1-11H,(H,19,20)(H,21,22);4-6,13H,3H2,1-2H3;;/q;;2*+1/p-2 |
InChI Key |
CNSXYKKZEUTQNN-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


